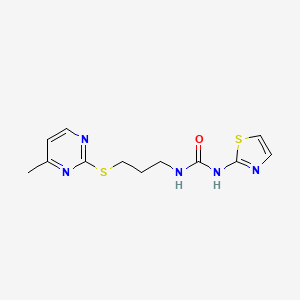

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Description

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic urea derivative characterized by a hybrid structure incorporating a pyrimidine-thioether moiety and a thiazole ring. Its structure combines a 4-methylpyrimidin-2-yl group linked via a thioether bond to a propyl chain, which is further connected to a thiazol-2-yl urea group.

Properties

IUPAC Name |

1-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS2/c1-9-3-5-14-11(16-9)19-7-2-4-13-10(18)17-12-15-6-8-20-12/h3,5-6,8H,2,4,7H2,1H3,(H2,13,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAPVRJWWCQKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves multi-step organic reactions. One common route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is synthesized through a cyclization reaction.

Attachment of the Pyrimidine Ring: The 4-methylpyrimidine-2-thiol is then introduced via a nucleophilic substitution reaction, where the thiol group reacts with a haloalkyl intermediate.

Urea Formation: Finally, the urea moiety is formed by reacting the intermediate with an isocyanate or by using phosgene and ammonia under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

Catalysts: Use of specific catalysts to accelerate reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Maintaining optimal temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, iron powder.

Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.

Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit enzyme activity or block receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea with structurally related urea derivatives from the provided evidence. Key parameters include substituent effects, synthetic yields, molecular weights, and inferred biological activity.

Key Observations:

Substituent Diversity :

- The target compound’s 4-methylpyrimidin-2-yl and thiazol-2-yl groups distinguish it from analogs like 8e (), which features a 1,3,4-thiadiazole core and triazole substituents. The pyrimidine-thioether linkage may enhance metabolic stability compared to simple alkyl or aryl ethers in compounds like 11c () .

- In contrast, S24 () incorporates a purine scaffold, suggesting a focus on kinase inhibition, whereas the target compound’s thiazole-pyrimidine system may prioritize antimicrobial or antifungal activity .

Synthetic Feasibility: Yields for urea-thiazole derivatives in (e.g., 11c: 88.9%) are notably higher than those for thiadiazole-triazole analogs in (e.g., 8e: 60%). This suggests that the introduction of piperazine or hydrazinyl groups (as in ) may improve reaction efficiency compared to bulkier substituents .

Molecular Weight and Drug-Likeness :

- The target compound’s estimated molecular weight (~350–400 g/mol) would likely fall within the range of orally bioavailable drugs, similar to 11c (518.1 g/mol) and 8e (~542 g/mol). However, the absence of polar groups (e.g., hydrazinyl or piperazine in ) may reduce its solubility compared to these analogs .

Biological Implications: Compounds with thiazole-urea motifs (e.g., 11c) in demonstrate enhanced hydrogen-bonding capacity, which correlates with improved target binding in enzyme inhibition assays. The target compound’s thiazol-2-yl urea group may similarly facilitate interactions with catalytic residues in enzymes .

Biological Activity

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, a compound with a unique structural composition, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is . Its structure features a thiazole ring and a pyrimidine moiety, which are crucial for its biological interactions. The presence of a thioether linkage enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the thiazole ring.

- Introduction of the pyrimidine group via nucleophilic substitution.

- Final coupling to form the urea linkage.

These synthetic routes are essential for producing the compound in sufficient purity for biological testing.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| A549 | 12.8 | Inhibition of cell proliferation |

| MCF7 | 10.3 | Modulation of signaling pathways |

The compound's mechanism involves the modulation of enzyme activity and interference with cell cycle progression, highlighting its potential as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of this compound against multiple cancer cell lines using MTT assays. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The study concluded that the compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating resistant infections .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(3-(4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea | Dimethyl substitution on pyrimidine | Altered binding affinity due to steric hindrance |

| 1-(4-Methylpyrimidin-2-yl)-3-(3-(pyridin-2-thio)propyl)urea | Pyridine instead of thiazole | Variations in pharmacological properties |

This table illustrates how slight modifications can lead to significant differences in biological activity and therapeutic applications .

Q & A

Q. How can researchers design a reliable synthetic route for 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea?

A robust synthesis typically involves multi-step reactions. For example, thioether linkages (e.g., the (4-methylpyrimidin-2-yl)thio group) can be introduced via nucleophilic substitution using mercaptopyrimidine derivatives and alkyl halides under basic conditions (e.g., triethylamine in dimethylformamide at 60–80°C) . The urea moiety is often formed by reacting an isocyanate intermediate with a thiazol-2-ylamine. Reaction progress should be monitored via TLC, and purification may require column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and connectivity (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .

- X-ray crystallography : For definitive 3D structural elucidation, as demonstrated for analogous urea-thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar urea-thiazole derivatives?

Contradictions often arise from subtle structural variations. For example:

| Substituent | Observed Bioactivity Trend | Reference |

|---|---|---|

| Thiophene vs. phenyl | Enhanced enzyme inhibition | |

| Methylpyrimidine vs. pyridine | Altered receptor binding affinity | |

| To address discrepancies: |

- Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substituent changes.

- Use molecular docking to model interactions with target proteins (e.g., kinases or GPCRs) .

- Validate hypotheses via site-directed mutagenesis or competitive binding assays .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the urea or thioether moieties .

- Formulation : Use cyclodextrin complexes or lipid-based nanoparticles to enhance aqueous solubility .

- Metabolic stability : Assess hepatic microsome stability and modify substituents (e.g., replacing methyl groups with halogens) to reduce CYP450-mediated degradation .

Q. How can computational methods predict off-target interactions and toxicity risks?

- QSAR modeling : Train models on datasets of urea derivatives to predict ADMET properties .

- Molecular dynamics simulations : Study binding kinetics with off-target receptors (e.g., hERG channels) .

- Pan-assay interference compounds (PAINS) filters : Screen for reactive functional groups (e.g., thioethers) that may cause false positives in assays .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

- Kinase profiling panels : Use ATP-competitive assays (e.g., ADP-Glo™) across a broad kinase panel (e.g., PKC, EGFR) .

- Cellular assays : Measure phosphorylation levels via Western blot or ELISA in cancer cell lines .

- Control experiments : Include staurosporine (broad-spectrum kinase inhibitor) and structure-negative analogs to validate specificity .

Q. How should researchers design dose-response studies to account for urea derivative degradation?

- Pre-test compound stability in assay buffers (e.g., PBS, DMEM) via HPLC at 37°C over 24–72 hours .

- Use time-resolved dosing : Administer compounds at staggered intervals to distinguish degradation effects from true bioactivity .

- Include degradation controls : Spiked samples with known degradation products (e.g., free thiols) to quantify interference .

Methodological Resources

- Synthetic protocols : Multi-step organic reactions with reflux conditions and inert atmospheres .

- Analytical workflows : Combined NMR, MS, and crystallography for structural validation .

- Computational tools : AutoDock Vina for docking studies, Schrödinger Suite for QSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.